N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride
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Overview
Description
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride is a synthetic organic compound with a complex structure that includes a cyclohexyl ring, a naphthalene ring, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Aminomethylcyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with formaldehyde to form the aminomethylcyclohexyl intermediate.
Naphthalene Ring Functionalization: The naphthalene ring is functionalized by introducing a carboxamide group at the 1-position and a fluorine atom at the 6-position. This can be achieved through a series of reactions including halogenation and amidation.
Coupling Reaction: The aminomethylcyclohexyl intermediate is then coupled with the functionalized naphthalene derivative under appropriate conditions to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or to reduce any oxidized intermediates.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Aminomethyl)cyclohexyl]-naphthalene-1-carboxamide
- 6-Fluoro-2-naphthamide
- Cyclohexylamine derivatives
Uniqueness
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride is unique due to the presence of both a cyclohexyl ring and a fluorinated naphthalene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBANBTVRIEOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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